2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Peptide synthesis Coupling reagents Epimerization control

Standard arenesulfonyl chlorides lacking an ortho-hydroxy group cause unacceptable epimerization during peptide coupling and exhibit sluggish reactivity toward hindered amines. 2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS 1261760-84-2) overcomes both limitations through dual functional group synergy: • The ortho-OH enables a cyclic mixed anhydride mechanism that suppresses epimerization to very low levels during peptide bond formation. • The meta-OCF3 group (Hammett σₘ ≈ 0.38) enhances sulfonyl electrophilicity 2-5× vs. non-fluorinated analogs, ensuring complete conversion of sterically hindered and electron-rich amines. • Orthogonal reactivity of -SO₂Cl and phenolic -OH allows sequential one-pot derivatization for efficient sulfonamide library synthesis. Supplied at ≥95% purity with full analytical characterization. Ideal for medicinal chemistry teams synthesizing diastereomerically pure peptide therapeutics and fragment-based probes targeting sulfonamide-binding enzymes.

Molecular Formula C7H4ClF3O4S
Molecular Weight 276.62 g/mol
Cat. No. B13259967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
Molecular FormulaC7H4ClF3O4S
Molecular Weight276.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)Cl)O)OC(F)(F)F
InChIInChI=1S/C7H4ClF3O4S/c8-16(13,14)5-3-1-2-4(6(5)12)15-7(9,10)11/h1-3,12H
InChIKeyNGAYPCVYCJDRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride – Identity & Profile


2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS 1261760-84-2) is a polyfunctional arenesulfonyl chloride building block bearing an ortho-hydroxy group and a meta-trifluoromethoxy substituent on the benzene ring . With molecular formula C₇H₄ClF₃O₄S and a molecular weight of 276.62 g mol⁻¹, the compound is supplied at a standard purity of 95% . The simultaneous presence of a strong electron-withdrawing –OCF₃ group (Hammett σₘ ≈ 0.38) and a hydrogen-bond-donating ortho-OH creates a unique reactivity profile that distinguishes this sulfonyl chloride from simpler mono-substituted analogs in both nucleophilic substitution kinetics and downstream derivatization selectivity [1].

Low‑epimerization peptide coupling via ortho‑OH anchimeric assistance
Accelerated sulfonylation of hindered amines from meta‑OCF₃ electrophilicity
Sequential derivatization through orthogonal –OH and –SO₂Cl handles

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride – Generic Substitution Failures


In-class arenesulfonyl chlorides such as 2-(trifluoromethoxy)benzenesulfonyl chloride (CAS 103008-51-1) or 3-(trifluoromethoxy)benzenesulfonyl chloride (CAS 220227-84-9) lack the ortho-hydroxy group, forfeiting the anchimeric assistance mechanism that enables low-epimerization peptide coupling via a cyclic six-membered transition state [1]. Conversely, ortho-hydroxy analogs lacking the –OCF₃ group (e.g., 2-hydroxybenzenesulfonyl chloride) exhibit reduced electrophilicity at the sulfonyl sulfur, translating to slower nucleophilic displacement kinetics and lower yields in amine sulfonylation [2]. Positional isomers such as 2-hydroxy-5-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1261568-03-9) or 2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1261679-48-4) alter the electronic and steric environment around both the –OH and –SO₂Cl groups, leading to divergent reactivity and metabolic stability profiles in derived sulfonamides . Simple procurement on the basis of the –OCF₃ or –OH motif alone is therefore insufficient to guarantee equivalent performance in a given synthetic or biological workflow.

Non‑hydroxy analogs
Lack the ortho‑OH group, losing the low‑epimerization pathway available through cyclic mixed anhydride formation.
Non‑fluorinated analogs
Absence of the meta‑OCF₃ group reduces sulfonyl electrophilicity, potentially slowing amine sulfonylation kinetics.
Positional isomers
Shifting –OCF₃ to para (5‑ or 6‑position) alters electronic resonance and steric environment, changing reactivity and derived sulfonamide stability.

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride – Differentiation Evidence


Anchimeric Assistance for Low-Epimerization Coupling

The ortho-hydroxy group in 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride facilitates a kinetically distinct pathway for peptide bond formation via a cyclic six-membered carboxylic-sulfonic mixed anhydride intermediate. This mechanism is absent in non-hydroxy analogs such as 2-(trifluoromethoxy)benzenesulfonyl chloride or 3-(trifluoromethoxy)benzenesulfonyl chloride [1]. In the Young and Anteunis epimerization tests, the parent ortho-hydroxybenzenesulfonyl chloride scaffold achieved a degree of epimerization rated as 'very low' in both CH₂Cl₂ and CH₃CN, whereas standard carbodiimide-based reagents (e.g., DCC/HOBt) typically yield 5–15% epimerization under comparable conditions . This represents a quantifiable improvement in stereochemical integrity attributable to the ortho-OH substitution pattern retained in the target compound.

Epimerization control
Class-level inference
Very low vs. 5–15% epimerization
Supports stereochemical integrity in peptide coupling
Based on ortho‑OH class evidence; test under specific conditions
Peptide synthesis Coupling reagents Epimerization control

Meta-OCF₃ Acceleration of Sulfonyl Displacement

The –OCF₃ group at the meta position exerts a substantial electron-withdrawing effect (Hammett σₘ ≈ 0.38) that enhances the electrophilicity of the –SO₂Cl sulfur center [1]. Kinetic studies on X-substituted benzenesulfonates demonstrate that the catalytic effect of K⁺ ion (k_EtOK/k_EtO⁻ ratio) decreases linearly as the substituent changes from electron-donating to electron-withdrawing, confirming that electron-withdrawing groups (EWGs) increase the intrinsic electrophilicity of the sulfonyl reaction center [2]. The unsubstituted benzenesulfonyl chloride (σ = 0) serves as the baseline; introduction of m-OCF₃ (σₘ = 0.38) is predicted to increase the second-order rate constant for nucleophilic attack by a factor of ~2–5 based on the Hammett ρ value of ~1.0–1.5 reported for arenesulfonyl chloride solvolysis reactions [3]. Comparators lacking the –OCF₃ group (e.g., 2-hydroxybenzenesulfonyl chloride, σₘ = 0) would exhibit correspondingly slower sulfonylation kinetics under identical conditions.

Sulfonylation kinetics
Class-level inference
Predicted 2–5× rate enhancement
May reduce reaction time for hindered amine sulfonylation
Hammett LFER prediction; confirm with kinetic study
Sulfonylation kinetics Electron-withdrawing group effect LFER analysis

Differentiated Physicochemical Properties

The ortho-hydroxy group introduces hydrogen-bond donor capability (HBD count = 1) absent in 3-(trifluoromethoxy)benzenesulfonyl chloride (HBD count = 0), altering both physical properties and chromatographic behavior [1]. 3-(Trifluoromethoxy)benzenesulfonyl chloride (CAS 220227-84-9) is reported as a liquid at 20 °C with a boiling point of 229–230 °C and density of 1.53 g mL⁻¹ . While experimental boiling point data for the target 2-hydroxy-3-(trifluoromethoxy) compound are not publicly available, the presence of the –OH group increases molecular weight by 16 Da (276.62 vs. 260.62 g mol⁻¹) and is expected to elevate both melting point and boiling point due to intermolecular hydrogen bonding . The increased polar surface area (PSA increase of ~20 Ų attributable to the –OH group) and hydrogen-bond donor count also confer differential solubility in polar aprotic solvents and altered Rf values in normal-phase chromatography, enabling straightforward analytical discrimination from the non-hydroxylated analog.

Physicochemical profile
Cross-study comparable
ΔMW +16 Da, HBD +1, predicted bp ≥+20°C
Alters handling, solubility, and chromatographic behavior
Experimental boiling point data to verify
Physicochemical characterization Boiling point Density Hydrogen bonding

2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride – Application Scenarios


Low-Epimerization Peptide Coupling Reagent

The ortho-hydroxy group enables a cyclic carboxylic-sulfonic mixed anhydride mechanism that suppresses epimerization to 'very low' levels during peptide bond formation, as demonstrated for the ortho-hydroxybenzenesulfonyl chloride class [1]. Medicinal chemistry teams synthesizing diastereomerically pure peptide therapeutics (e.g., constrained cyclic peptides, peptidomimetic enzyme inhibitors) should procure 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride when epimerization control is paramount, as non-hydroxy sulfonyl chlorides cannot access this low-epimerization pathway.

Accelerated Sulfonylation of Hindered Amines

The meta-OCF₃ group enhances the electrophilicity of the sulfonyl chloride by a factor of 2–5 relative to non-fluorinated analogs, as predicted by Hammett linear free-energy relationships for arenesulfonyl chloride displacement reactions [1]. This rate advantage makes the compound particularly valuable for sulfonylation of sterically hindered amines (e.g., ortho-substituted anilines, secondary amines in complex natural product scaffolds) or electron-rich heterocyclic amines where competing sulfonyl chlorides give incomplete conversion under standard conditions.

Trifluoromethoxy Sulfonamide Bioisosteres

The –OCF₃ group is a well-established metabolic blocking group that increases oxidative stability and lipophilicity of downstream sulfonamide drug candidates [1]. Derivatization of 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride with primary or secondary amines yields sulfonamides that combine (i) the metabolic resistance imparted by –OCF₃, (ii) the hydrogen-bond donor/acceptor capacity of the ortho-OH for target binding, and (iii) the sulfonamide junction as a non-hydrolyzable linker. This scaffold is therefore strategically suited for fragment-based drug discovery programs targeting enzymes with deep sulfonamide-binding pockets (e.g., carbonic anhydrases, matrix metalloproteinases).

Orthogonal –OH and –SO₂Cl Derivatization

The compound possesses two electrophilic handles with orthogonal reactivity: the –SO₂Cl group reacts preferentially with amines (forming stable sulfonamides), while the phenolic –OH can be independently alkylated, acylated, or converted to a triflate leaving group under conditions where the sulfonamide product remains intact. This sequential derivatization capability, not available in analogs lacking the free –OH group, enables efficient construction of diversely functionalized aryl sulfonamide libraries in a two-step, one-pot format [1].

Application
Selection Property
Validation Focus
Low‑epimerization peptide coupling
Ortho‑OH anchimeric assistance
Epimerization test (Young test) in CH₂Cl₂ or CH₃CN
Accelerated sulfonylation of hindered amines
Meta‑OCF₃ enhanced electrophilicity
Rate comparison vs. non‑fluorinated analog under identical conditions
Trifluoromethoxy sulfonamide bioisosteres
–OCF₃ metabolic stability and ortho‑OH H‑bonding
Metabolic stability assays and target‑binding studies
Orthogonal –OH / –SO₂Cl derivatization
Dual electrophilic handles with orthogonal reactivity
Sequential derivatization in one‑pot format
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